molecular formula C22H26N4OS B305621 N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305621
M. Wt: 394.5 g/mol
InChI Key: RGHZSGVUZBZWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as EMA401, is a novel drug candidate that has been extensively researched for its potential therapeutic applications. This compound has been shown to have analgesic properties, making it a promising drug candidate for the treatment of chronic pain.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to work by blocking the activity of a protein called the ATP-gated ion channel P2X3. This protein is involved in the transmission of pain signals in the nervous system, and blocking its activity can reduce pain perception.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to reduce the activity of P2X3 receptors in sensory neurons, leading to a reduction in pain perception. Additionally, N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is that it has been extensively studied in preclinical models, and has been shown to be effective in reducing pain in animal models of neuropathic pain. However, one limitation of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is that its mechanism of action is not fully understood, which may make it difficult to develop more effective analogs.

Future Directions

There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One potential direction is to further investigate its mechanism of action, in order to develop more effective analogs. Additionally, clinical trials are needed to determine the safety and efficacy of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in humans. Finally, further research is needed to determine whether N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in the treatment of other types of chronic pain.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a series of chemical reactions, starting with the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form 2-chloro-6-methylphenyl chloride. This is then reacted with potassium thioacetate to form the corresponding thioester, which is then reacted with 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol to form N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. Several preclinical studies have shown that N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is effective in reducing pain in animal models of neuropathic pain. Furthermore, N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to be well-tolerated and safe in preclinical studies.

properties

Product Name

N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H26N4OS/c1-4-18-12-8-9-16(2)21(18)23-20(27)15-28-22-25-24-19(26(22)3)14-13-17-10-6-5-7-11-17/h5-12H,4,13-15H2,1-3H3,(H,23,27)

InChI Key

RGHZSGVUZBZWRU-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)CCC3=CC=CC=C3)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)CCC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.